(S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
CAS No.:
Cat. No.: VC17586432
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | (1S)-7-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H14BrNO/c1-14-11-5-7-3-2-4-10(13)8(7)6-9(11)12/h5-6,10H,2-4,13H2,1H3/t10-/m0/s1 |
| Standard InChI Key | HBIRFELTSHZNDW-JTQLQIEISA-N |
| Isomeric SMILES | COC1=C(C=C2[C@H](CCCC2=C1)N)Br |
| Canonical SMILES | COC1=C(C=C2C(CCCC2=C1)N)Br |
Introduction
Structural and Electronic Properties
The compound’s molecular formula is C₁₁H₁₅BrClNO, with a molecular weight of 316.6 g/mol. Its IUPAC name reflects the stereochemistry at the C1 position (S-configuration), bromine and methoxy substituents at positions 7 and 6, respectively, and the hydrochloride salt form. The tetrahydronaphthalene core provides a rigid bicyclic framework, while the bromine and methoxy groups introduce steric and electronic effects that influence reactivity and biological interactions.
Stereochemical Considerations
The (S)-enantiomer’s configuration is critical for its interaction with chiral biological targets, such as enzymes or receptors. For example, in studies of analogous compounds like (S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, stereoselective synthesis methods using chiral auxiliaries (e.g., tert-butanesulfinamide) have been employed to achieve high enantiomeric excess . The methoxy group at position 6 may enhance solubility compared to halogen-only analogs, as seen in related methoxylated naphthalene derivatives.
Comparative Analysis with Structural Analogs
Key observations:
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The methoxy group in the target compound likely reduces crystallinity compared to halogenated analogs, improving solubility in polar solvents.
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Bromine’s electron-withdrawing effect at position 7 may stabilize the amine’s protonated form in physiological conditions.
Synthetic Routes and Optimization
The synthesis of (S)-7-bromo-6-methoxy-THNa amine hydrochloride involves multi-step strategies, leveraging methodologies from analogous compounds.
Halogenation and Methoxylation
A plausible route begins with the bromination of a methoxy-substituted tetrahydronaphthalene precursor. For example, electrophilic aromatic substitution using bromine in acetic acid could introduce bromine at position 7, while methoxy groups are typically installed via nucleophilic substitution or Ullmann-type couplings. Enantioselective synthesis of the amine moiety is achieved using chiral catalysts or resolving agents, as demonstrated in the production of (S)-6-bromo-THNa amine hydrochloride .
Key Reaction Conditions
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Bromination: FeBr₃ as a catalyst in dichloromethane at 0°C.
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Methoxylation: CuI-mediated coupling with methanol under alkaline conditions.
Example synthesis protocol:
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Bromination of 6-methoxy-1,2,3,4-tetrahydronaphthalene with Br₂/FeBr₃.
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Resolution of the racemic amine via diastereomeric salt formation with (R)-mandelic acid.
Stability and Degradation Pathways
The compound’s stability is influenced by its substituents:
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Methoxy group: Prone to oxidative demethylation under strong acidic conditions.
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Bromine: May undergo photolytic debromination if exposed to UV light.
Recommended storage: Amber vials at -20°C under inert atmosphere.
Industrial and Research Applications
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